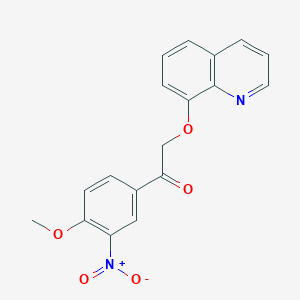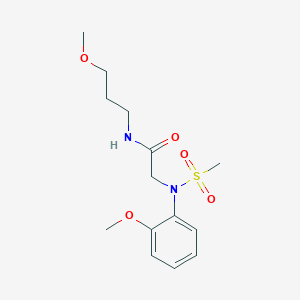![molecular formula C28H23F3N2 B4897903 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as Pyr-TFM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
科学的研究の応用
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use in the development of biosensors for the detection of various molecules.
作用機序
The mechanism of action of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is that it has been shown to have anticancer properties, which makes it a potential candidate for the development of chemotherapeutic agents. This compound has also been studied for its potential use in the development of biosensors for the detection of various molecules. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
将来の方向性
There are several future directions for the study of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Another direction is the study of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields. This compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases and in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
合成法
The synthesis of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(bromomethyl)pyrene with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the compound. Other methods of synthesis include the use of different catalysts and the modification of reaction conditions.
特性
IUPAC Name |
1-(pyren-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2/c29-28(30,31)23-5-2-6-24(17-23)33-15-13-32(14-16-33)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPGDFBPJHCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)


![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

